

Spectroscopic Profile of Jacaranone Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jacaranone ethyl ester, a naturally occurring benzoquinone derivative with significant cytotoxic activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The structural elucidation of Jacaranone ethyl ester is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.88	d	10.2	2H	H-3, H-5
6.20	d	10.2	2H	H-2, H-6
4.15	q	7.2	2H	-OCH₂CH₃
2.78	S	-	2H	H-7
1.24	t	7.2	3H	-OCH2CH₃

Table 2: ¹³C NMR Spectroscopic Data for Jacaranone

Ethyl Ester (CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
185.7	С	C-4
170.1	С	C-8
145.8	СН	C-2, C-6
135.2	СН	C-3, C-5
70.0	С	C-1
61.6	CH₂	-OCH₂CH₃
46.1	CH₂	C-7
14.1	CH₃	-OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data for Jacaranone Ethyl Ester

Wavenumber (cm ⁻¹)	Description of Vibration
3448	O-H Stretch
1732	C=O Stretch (Ester)
1668	C=O Stretch (Quinone)
1628	C=C Stretch

Table 4: Mass Spectrometry (MS) Data for Jacaranone

Ethyl Ester

m/z	Ion Type
196	[M]+

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard analytical chemistry methodologies.

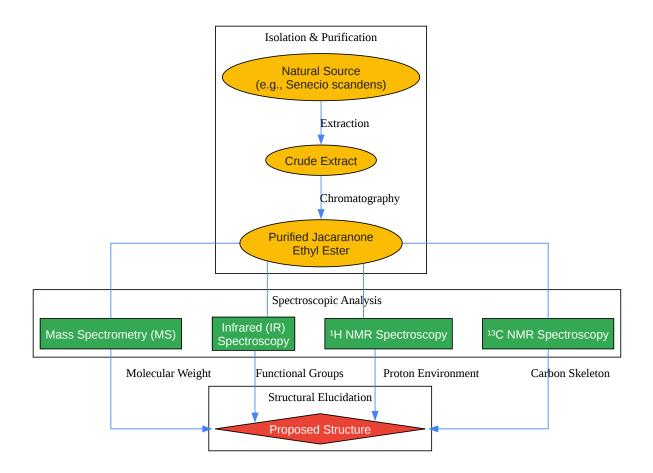
NMR Spectroscopy

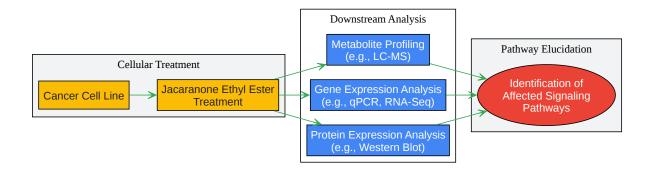
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)


Low-resolution mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.


Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like Jacaranone ethyl ester can be visualized as follows:

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of Jacaranone Ethyl Ester: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151354#spectroscopic-data-nmr-ir-ms-for-jacaranone-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com